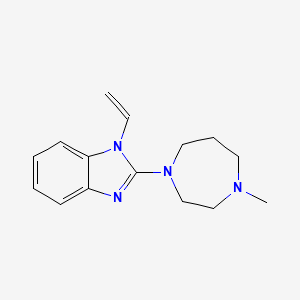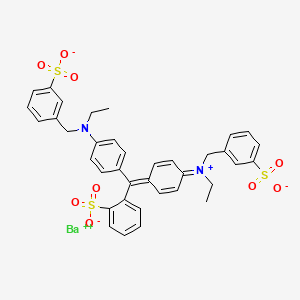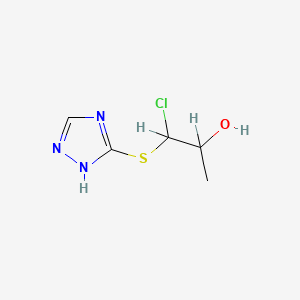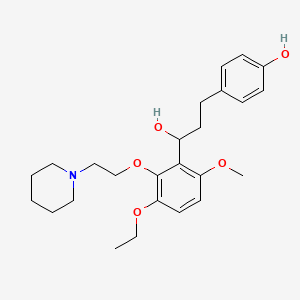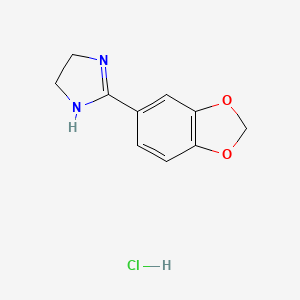
1H-Imidazole, 4,5-dihydro-2-(1,3-benzodioxol-5-yl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “K-4010” is a high-grade naphthenic rubber oil, often used as a plasticizer in various industrial applications. It is derived from naphthenic base crude oil and is known for its excellent solvency, low pour point, and high degree of solvency for heavier viscosities . This compound is particularly valued in the rubber and plastic industries for its ability to enhance the flexibility and durability of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
K-4010 is synthesized from naphthenic base crude oil through a series of distillation and hydrogenation processes. The crude oil undergoes atmospheric and vacuum distillation to separate the appropriate fractions. These fractions are then subjected to high-pressure hydrogenation to remove impurities and stabilize the oil .
Industrial Production Methods
The industrial production of K-4010 involves large-scale distillation and hydrogenation units. The process begins with the distillation of naphthenic base crude oil to obtain the desired fractions. These fractions are then hydrogenated under high pressure to produce the final product. The production process is designed to ensure high purity and consistency in the quality of the oil .
Chemical Reactions Analysis
Types of Reactions
K-4010 primarily undergoes substitution reactions due to its naphthenic structure. It can react with various reagents to form different derivatives. Common reactions include:
Hydrogenation: The addition of hydrogen to the compound to saturate the naphthenic rings.
Oxidation: Reaction with oxygen or oxidizing agents to form oxygenated derivatives.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Hydrogenation: Typically carried out using hydrogen gas and a metal catalyst such as palladium or platinum at high pressure and temperature.
Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Substitution: Various reagents such as halogens, acids, or bases can be used depending on the desired derivative.
Major Products Formed
Hydrogenated derivatives: More stable and saturated forms of the original compound.
Oxygenated derivatives: Compounds with added oxygen functionalities, which can alter the physical and chemical properties.
Substituted derivatives: Compounds with new functional groups replacing hydrogen atoms, leading to a variety of new materials.
Scientific Research Applications
K-4010 has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and plasticizer in the synthesis of polymers and other materials.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in the production of medical-grade plastics and rubber materials.
Industry: Widely used in the rubber and plastic industries to enhance the flexibility, durability, and performance of products
Mechanism of Action
The mechanism of action of K-4010 involves its ability to interact with polymer chains, increasing their flexibility and reducing brittleness. The naphthenic structure allows it to penetrate and swell the polymer matrix, enhancing the overall properties of the material. This interaction is primarily physical, with the compound acting as a plasticizer to improve the material’s performance .
Comparison with Similar Compounds
Similar Compounds
Polyvinyl Chloride (PVC): A widely used plastic with similar applications in the industry.
Ethylene Propylene Diene Monomer (EPDM): Another rubber compound used for its flexibility and durability.
Natural Rubber (NR): A natural alternative with similar properties but different chemical composition.
Uniqueness
K-4010 stands out due to its high solvency, low pour point, and excellent compatibility with various polymers. Unlike natural rubber, it offers more consistent quality and performance. Compared to synthetic rubbers like EPDM, K-4010 provides better solvency and flexibility, making it a preferred choice in many industrial applications .
Properties
CAS No. |
103125-02-6 |
|---|---|
Molecular Formula |
C10H11ClN2O2 |
Molecular Weight |
226.66 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-2-8-9(14-6-13-8)5-7(1)10-11-3-4-12-10;/h1-2,5H,3-4,6H2,(H,11,12);1H |
InChI Key |
WLVSDFGSVIVTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC3=C(C=C2)OCO3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


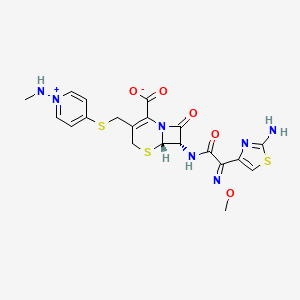
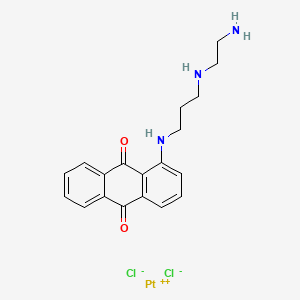
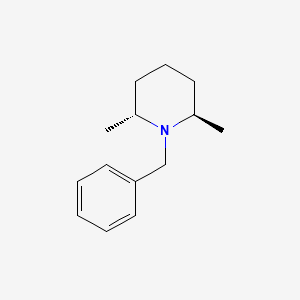
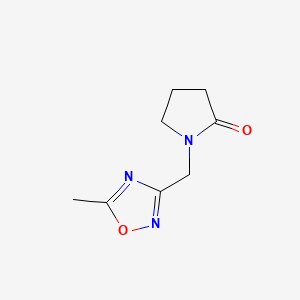
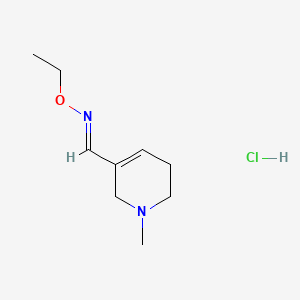
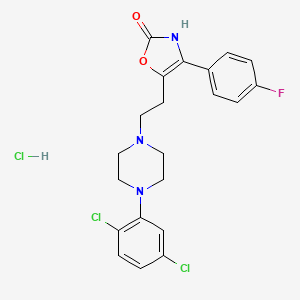
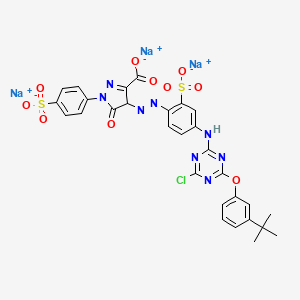

![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
